molecular formula C10H6F3NO B580638 8-(Trifluoromethoxy)quinoline CAS No. 1251032-62-8

8-(Trifluoromethoxy)quinoline

Cat. No.: B580638
CAS No.: 1251032-62-8
M. Wt: 213.159
InChI Key: PGNPNPJDOVWGSX-UHFFFAOYSA-N
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Description

8-(Trifluoromethoxy)quinoline is a fluorinated quinoline derivative characterized by the presence of a trifluoromethoxy group (-OCF3) at the 8-position of the quinoline ring. This compound is of significant interest due to its unique physicochemical properties, which include high thermal stability and lipophilicity. These properties make it a valuable candidate for various applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethoxy)quinoline typically involves the introduction of the trifluoromethoxy group onto a quinoline scaffold. One common method is the nucleophilic substitution reaction, where a suitable quinoline precursor is reacted with a trifluoromethoxylating reagent. For example, quinoline N-oxides bearing electron-donating or electron-withdrawing groups can be used to achieve good yields of the corresponding trifluoromethyl ethers .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted quinolines .

Mechanism of Action

The mechanism of action of 8-(Trifluoromethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the binding affinity and selectivity of the compound towards its targets. This interaction can modulate various biological pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluoroquinoline
  • 8-Methoxyquinoline
  • 8-Chloroquinoline

Comparison

8-(Trifluoromethoxy)quinoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and thermal stability. Compared to other similar compounds, it often exhibits enhanced biological activity and improved pharmacokinetic profiles .

Properties

IUPAC Name

8-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)15-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNPNPJDOVWGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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